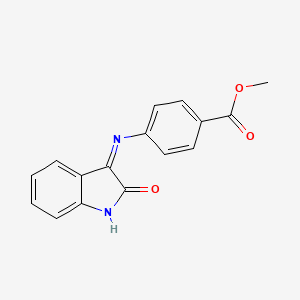

(Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(2-oxo-1H-indol-3-ylidene)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-21-16(20)10-6-8-11(9-7-10)17-14-12-4-2-3-5-13(12)18-15(14)19/h2-9H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBCBFVXEKHESA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate typically involves the condensation of isatin (2-oxoindoline) with p-aminobenzoic acid, followed by esterification. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown promise in medicinal chemistry, particularly as an anticonvulsant agent. Studies have demonstrated its efficacy in animal models of epilepsy, suggesting potential therapeutic applications for the treatment of seizure disorders .

Industry

In the industrial sector, the compound’s derivatives are explored for their potential use in the development of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of (Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, the compound is believed to modulate neurotransmitter systems in the brain, thereby reducing neuronal excitability and preventing seizures. The exact molecular pathways and targets are still under investigation, but it is thought to involve the modulation of ion channels and neurotransmitter receptors .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Hydrogen Bonding and Crystallinity

The Z-configuration and planar indolinone-benzoate system likely promote intermolecular hydrogen bonding (e.g., N–H···O=C interactions), as observed in related Schiff bases (). Such interactions may enhance crystallinity and stability, critical for formulation in pharmaceutical applications .

Biological Activity

(Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

The synthesis of this compound typically involves the condensation of isatin (2-oxoindoline) with p-aminobenzoic acid, followed by esterification. The reaction conditions often include solvents such as ethanol or methanol and catalysts like hydrochloric or sulfuric acid to facilitate the reaction.

Chemical Structure:

- IUPAC Name: methyl 4-[(2-oxo-1H-indol-3-ylidene)amino]benzoate

- Molecular Formula: C16H12N2O3

- InChI: InChI=1S/C16H12N2O3/c1-21-16(20)10-6-8-11(9-7-10)17-14-12-4-2-3-5-13(12)18-15(14)19/h2-9H,1H3,(H,17,18,19).

Anticonvulsant Properties

Research has indicated that this compound exhibits significant anticonvulsant activity. In animal models of epilepsy, the compound has shown efficacy in reducing seizure frequency and severity. Its mechanism is believed to involve modulation of neurotransmitter systems, particularly through the influence on ion channels and neurotransmitter receptors.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it has moderate antibacterial activity against Gram-positive bacteria. For instance, it has demonstrated inhibitory effects on Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MICs) ranging between 15.625 μM to 125 μM .

The proposed mechanism of action for the anticonvulsant effects of this compound involves:

- Modulation of Ion Channels: The compound may influence sodium and calcium channels, which are critical in neuronal excitability.

- Neurotransmitter Interaction: It is thought to enhance GABAergic transmission or inhibit excitatory neurotransmission, thereby stabilizing neuronal activity .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide | Anticonvulsant | Similar structure but different substituents |

| (Z)-2-(5-substituted -2 -oxoindolin -1 -yl)-N’-(2 -oxoindolin -3 -ylidene)acetohydrazides | Cytotoxic against cancer cell lines | Shares indoline scaffold with potential anticancer properties |

The unique combination of the indoline and benzoate moieties in this compound contributes to its distinct pharmacological profile compared to similar compounds .

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. For example:

- A study evaluated a series of indoline derivatives for their VEGFR-2 inhibition potential, highlighting structural modifications that improved efficacy against cancer cell lines .

- Another research effort investigated the compound's role in biofilm inhibition in bacteria, demonstrating its potential as an antibacterial agent against resistant strains .

Q & A

Q. How can researchers optimize the synthesis of (Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate?

- Methodological Answer : The compound can be synthesized via domino reactions involving indole derivatives and benzoate precursors. A typical procedure involves refluxing intermediates like (Z)-2-((2-oxoindolin-3-ylidene)amino)-N-phenyl benzamide with tert-butyl hydroperoxide (TBHP) in methanol. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane-EtOAc gradient) are critical for isolating high-purity products. Key parameters include stoichiometric ratios (e.g., 2:1 TBHP:substrate), reflux duration (2–4 hours), and solvent selection to stabilize intermediates . For reproducibility, ensure strict control of reaction temperature and reagent purity.

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- Single-crystal X-ray diffraction : Resolves stereochemistry and validates the Z-configuration (mean C–C bond deviation <0.002 Å, R-factor <0.03) .

- LC-QTOF-MS and GC-MS : Detects molecular ions ([M+H]⁺) and fragmentation patterns to confirm molecular weight and functional groups .

- ¹H/¹³C NMR : Assigns proton environments (e.g., indole NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) and carbonyl signals (δ 165–175 ppm).

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-dependent degradation assays : Use buffers (pH 3–10) to assess hydrolysis of the ester or imine groups. Monitor via HPLC-UV at 254 nm.

- Thermal stability : Heat samples (25–80°C) under inert atmosphere and analyze decomposition products via TLC or DSC.

- Light sensitivity : Expose to UV (254 nm) and visible light to detect photoisomerization or oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of reactions involving this compound?

- Methodological Answer : Theoretical frameworks (e.g., frontier molecular orbital theory) can predict reactivity. Computational modeling (DFT, Gaussian 09) identifies electron-deficient regions (e.g., carbonyl groups) as electrophilic sites. Experimental validation involves synthesizing derivatives with substituents at the indole C3 or benzoate para positions and comparing reaction rates via kinetic studies .

Q. How can researchers evaluate the environmental fate and ecotoxicological impact of this compound?

- Phase 1 : Determine physical-chemical properties (logP, water solubility) using shake-flask or HPLC methods.

- Phase 2 : Assess biodegradation (OECD 301F test) and bioaccumulation (fish model LC50 assays).

- Phase 3 : Model distribution in environmental compartments (soil, water) using fugacity-based tools (EPI Suite).

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Address discrepancies via:

- Meta-analysis : Compare bioassay conditions (cell lines, IC50 protocols) across studies.

- Dose-response reevaluation : Use standardized assays (e.g., MTT for cytotoxicity) with internal controls.

- Structural analogs : Synthesize and test derivatives to isolate pharmacophoric groups responsible for activity .

Q. How can computational modeling improve the design of derivatives with enhanced pharmacological properties?

- Methodological Answer : Combine:

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) to predict binding affinities.

- QSAR models : Corrogate electronic (HOMO-LUMO gap) and steric (molar refractivity) descriptors with activity data.

- ADMET prediction (SwissADME) : Optimize logP (<5), topological polar surface area (<140 Ų) for bioavailability .

Methodological Framework Integration

- Theoretical Basis : Link synthesis and bioactivity studies to conceptual frameworks like heterocyclic chemistry or enzyme inhibition mechanisms .

- Experimental Design : Use randomized block designs for stability/toxicity assays to minimize bias .

- Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: ANUVCPMGEBGEFE-UHFFFAOYSA-N) to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.